4-Ethynyl-1,1-difluorocyclohexane

説明

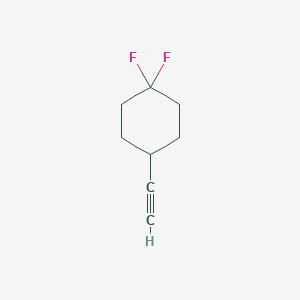

4-Ethynyl-1,1-difluorocyclohexane (CAS: 1202245-66-6) is a fluorinated cyclohexane derivative with the molecular formula C₈H₁₀F₂ and a molecular weight of 144.16 g/mol. It is a liquid at ambient temperatures and is commercially available in various quantities (e.g., 100 mg for €259.00) . The compound features a cyclohexane ring with two fluorine atoms at the 1-position and an ethynyl (-C≡CH) group at the 4-position. This structure combines the electron-withdrawing effects of fluorine with the reactivity of the ethynyl group, making it a versatile intermediate in organic synthesis and materials science.

特性

IUPAC Name |

4-ethynyl-1,1-difluorocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2/c1-2-7-3-5-8(9,10)6-4-7/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURUIJYAMCRJOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-Ethynyl-1,1-difluorocyclohexane typically involves the introduction of an ethynyl group into a difluorocyclohexane precursor. One common method includes the reaction of 1,1-difluorocyclohexane with an acetylene derivative under specific conditions. The reaction conditions often require the presence of a strong base, such as sodium amide, and a solvent like liquid ammonia to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

4-Ethynyl-1,1-difluorocyclohexane can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Applications

1. Drug Development:

The introduction of fluorine into drug candidates can significantly improve their metabolic stability and bioavailability. Approximately 20% of pharmaceuticals contain fluorine due to these advantageous properties . Compounds similar to 4-Ethynyl-1,1-difluorocyclohexane have been studied for their potential as pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors.

2. Mechanistic Studies:

Research has shown that compounds featuring ethynyl groups often exhibit notable biological activities. For instance, studies on related compounds have indicated their effectiveness in modulating enzyme activity, which is crucial for drug design .

Synthetic Applications

1. Building Blocks in Organic Synthesis:

this compound serves as a versatile building block in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are essential for the synthesis of complex organic molecules .

2. Click Chemistry:

The compound can be utilized in click chemistry applications, particularly in the synthesis of triazole derivatives through 1,3-dipolar cycloaddition reactions with azides. This method is highly efficient for creating diverse chemical libraries that can be screened for biological activity .

Materials Science Applications

1. Performance Materials:

The incorporation of fluorine into polymers and materials can enhance their thermal stability and chemical resistance. Fluorinated compounds like this compound are being explored for use in advanced materials that require high performance under extreme conditions .

2. Agrochemicals:

Fluorinated compounds are also prevalent in agrochemical formulations due to their enhanced efficacy and reduced environmental impact. The unique properties of this compound may contribute to the development of new agrochemical agents that are more effective against pests while being less harmful to non-target organisms .

Case Studies

作用機序

The mechanism by which 4-Ethynyl-1,1-difluorocyclohexane exerts its effects involves interactions at the molecular level. The ethynyl group can participate in various chemical reactions, while the fluorine atoms influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 4-Ethynyl-1,1-difluorocyclohexane and related difluorocyclohexane derivatives:

Structural and Functional Group Analysis

- Ethynyl vs. tert-Butyl : The ethynyl group in this compound introduces sp-hybridized carbon atoms, enabling reactivity in alkyne-specific reactions (e.g., Huisgen cycloaddition) . In contrast, the tert-butyl group in 4-tert-Butyl-1,1-difluorocyclohexane provides steric hindrance, improving thermal stability but limiting reactivity .

- Fluorine Positioning : The 1,1-difluoro configuration in both compounds enhances ring rigidity and electron-withdrawing effects compared to 4,4-difluoro derivatives (e.g., Ethyl 4,4-difluorocyclohexanecarboxylate), which exhibit greater conformational flexibility .

生物活性

4-Ethynyl-1,1-difluorocyclohexane is a fluorinated organic compound that has garnered attention in various fields of chemical research, particularly in medicinal chemistry and drug development. Its unique structure, characterized by an ethynyl group and two fluorine atoms attached to a cyclohexane ring, positions it as a compound of interest due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a CAS number of 1202245-66-6. The presence of fluorine atoms significantly enhances the compound's stability and resistance to metabolic degradation, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The ethynyl group can participate in multiple chemical reactions, potentially leading to the formation of reactive intermediates that interact with enzymes or receptors. This interaction can alter biochemical pathways, resulting in therapeutic effects. The specific mechanisms may include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, altering their activity and influencing physiological responses.

Biological Activity Data

Research into the biological activity of this compound has revealed several promising findings:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Studies : A study highlighted the antimicrobial efficacy of compounds similar to this compound, showing minimum inhibitory concentration (MIC) values ranging from 2 to 64 µg/mL against various microbial strains. This suggests that the compound could be developed into an effective antimicrobial agent.

- Cytotoxicity Assays : In vitro studies have indicated that derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology as a chemotherapeutic agent. The mechanism behind this effect may involve apoptosis induction through reactive oxygen species (ROS) generation.

- PARP Inhibition : Research has identified the potential of this compound as a selective PARP inhibitor. This class of compounds is particularly relevant in cancer therapy due to their role in DNA repair mechanisms. The selectivity for PARP-1 over PARP-2 could mitigate side effects associated with broader inhibition profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Ethynyl-1,1-difluorocyclohexane with high purity?

- Methodological Answer : Begin with a Sonogashira coupling reaction between 1,1-difluorocyclohexane derivatives and terminal alkynes. Optimize purity via column chromatography using silica gel (hexane/ethyl acetate gradient). Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure inert conditions (e.g., argon atmosphere) to prevent alkyne oxidation .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Employ a combination of NMR (to confirm fluorine substitution patterns) and NMR (to verify ethynyl group presence). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Infrared (IR) spectroscopy can identify C≡C stretching vibrations (~2100 cm). Cross-reference spectral data with computational predictions (e.g., density functional theory, DFT) for validation .

Q. How can reaction conditions be optimized to improve yields of fluorinated cyclohexane derivatives?

- Methodological Answer : Use a design-of-experiments (DoE) approach to systematically vary parameters (temperature, solvent polarity, catalyst loading). For fluorinated systems, non-polar solvents (e.g., toluene) and palladium catalysts often enhance coupling efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates to identify bottlenecks .

Advanced Research Questions

Q. What computational strategies are effective for studying the electronic properties of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed NMR chemical shifts with experimental data to assess accuracy. Molecular dynamics (MD) simulations in explicit solvents (e.g., chloroform) can reveal conformational stability under varying conditions .

Q. How do steric and electronic effects influence the reactivity of the ethynyl group in fluorinated cyclohexane systems?

- Methodological Answer : Conduct kinetic studies under controlled conditions (e.g., nucleophilic additions or cycloadditions) to quantify reaction rates. Use Hammett plots or linear free-energy relationships (LFERs) to correlate substituent effects. Pair experimental results with natural bond orbital (NBO) analysis to identify electronic perturbations caused by fluorine atoms .

Q. How should researchers resolve contradictions in stability data for this compound under ambient vs. accelerated storage conditions?

- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) and compare degradation products with ambient storage samples (25°C) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Statistically analyze degradation rates (Arrhenius modeling) to identify humidity or temperature as destabilizing factors. Address discrepancies by validating analytical methods (e.g., calibration standards, control samples) .

Q. What strategies are recommended for probing interactions between this compound and biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with proteins of interest. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. For in vitro studies, employ fluorescence quenching assays to monitor conformational changes in target biomolecules .

Q. How does this compound interact with indoor surfaces, and what implications does this have for environmental fate studies?

- Methodological Answer : Apply microspectroscopic techniques (e.g., Raman imaging, X-ray photoelectron spectroscopy) to analyze adsorption on silica or polymer surfaces. Quantify desorption rates using gas chromatography with flame ionization detection (GC-FID). Correlate results with computational models of van der Waals interactions to predict environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。